molecular formula C24H20Cl2N4OS B4554494 2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

Cat. No.: B4554494
M. Wt: 483.4 g/mol
InChI Key: NRNRBPXPOOWFAS-UHFFFAOYSA-N
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Description

2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C24H20Cl2N4OS and its molecular weight is 483.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.0734878 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Research into compounds containing 1,2,4-triazole derivatives, similar to the one , often focuses on their synthesis, structural elucidation, and potential applications. For example, studies on novel triazole compounds containing thioamide groups have shown significant antifungal and plant growth regulating activities. These compounds' structures are determined through techniques like single-crystal X-ray diffraction analysis, highlighting their potential for further biological applications (Fa-Qian Liu et al., 2005).

Biological Activities

Triazole derivatives, including those structurally related to the compound , have been investigated for their inhibitory potential against various enzymes. For instance, new synthetic 1,2,4-triazole derivatives have been evaluated for cholinesterase inhibition, with some showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest the therapeutic potential of these compounds in treating diseases characterized by cholinesterase dysfunction (N. Riaz et al., 2020).

Antimicrobial and Antitumor Properties

The synthesis of novel thiazolidinone and acetidinone derivatives, which share a functional similarity with the compound of interest, has been reported. These derivatives have been screened for antimicrobial activity, indicating the potential for developing new antibacterial agents (B. Mistry et al., 2009). Similarly, compounds with triazole moieties have been explored for their antitumor activities, with some derivatives showing promising results against human tumor cell lines (L. Yurttaş et al., 2015).

Photocatalysis

The photocatalytic degradation of pollutants using semiconductor materials is an area of environmental research where related compounds could be of interest. Studies on the photocatalyzed oxidation pathways of dichlorophenols by CdS in aqueous solutions provide insights into the degradation mechanisms of environmental contaminants, potentially indicating applications for similar compounds in environmental remediation (Walter Z. Tang et al., 1995).

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4OS/c25-18-11-12-20(21(26)15-18)23-28-29-24(30(23)19-9-5-2-6-10-19)32-16-22(31)27-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNRBPXPOOWFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.